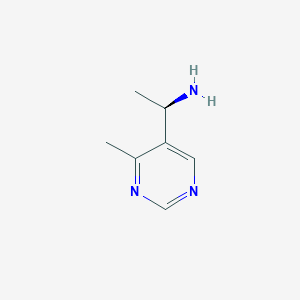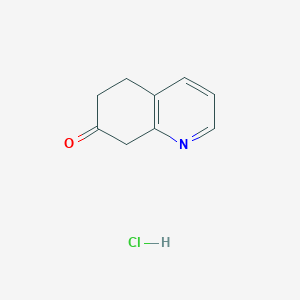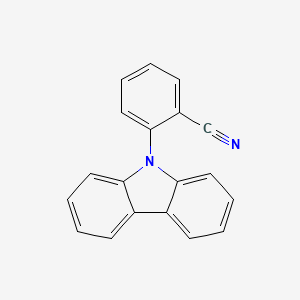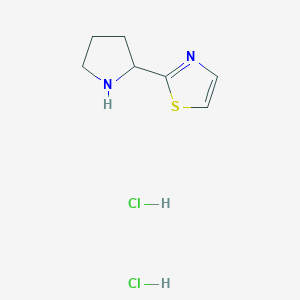
(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine
Vue d'ensemble
Description
(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine, also known as 4-methyl-5-pyrimidinamine, is an organic compound that has been studied for its potential applications in the field of science. This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and is composed of six carbon atoms, four nitrogen atoms, and one hydrogen atom. It is a white crystalline solid with a melting point of 115-117 °C and a boiling point of 174-176 °C.
Applications De Recherche Scientifique
Dopamine Receptors and Neuropsychiatric Disorders
Dopamine, a biologically active amine synthesized in the central and peripheral nervous system, plays a crucial role in various neuropsychiatric disorders. Research has shown that compounds interacting with dopamine receptors, specifically D2 receptors (D2Rs), are significant in treating conditions such as schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore with high D2R affinity includes aromatic moiety, cyclic amine, central linker, and aromatic/heteroaromatic lipophilic fragment. Recent advancements in D2R modulators, particularly those within the 1,4-disubstituted aromatic cyclic amine group, have been highlighted for their therapeutic potential in these disorders (Jůza et al., 2022).
Biogenic Amines in Foods and Beverages
Biogenic amines, low molecular weight organic bases, are found in raw and processed foods, with several toxicological effects reported from food containing these compounds. They are primarily produced through microbial decarboxylation of certain amino acids. Molecular methods, especially PCR, offer advantages in detecting bacteria possessing amino acid decarboxylase activity, crucial for estimating the risk of biogenic amine content in foods and preventing their accumulation (Landete et al., 2007). Furthermore, the analysis of biogenic amines in foods is vital due to their toxicity and as indicators of food freshness or spoilage. Various chromatographic methods, particularly HPLC, are utilized for the quantitative determination of biogenic amines in food products (Önal, 2007).
Immunomodulation and Skin Disorders
Imiquimod, a class of non-nucleoside imidazoquinolinamines (hetero-cyclic amine), activates the immune system through localized induction of cytokines. Despite the lack of inherent antiviral or antiproliferative activity in vitro, imiquimod's ability to stimulate cytokine secretion in vivo has shown immunoregulatory, antiviral, antiproliferative, and antitumor activities. This makes imiquimod a promising topical agent for treating various cutaneous diseases (Syed, 2001).
Propriétés
IUPAC Name |
(1R)-1-(4-methylpyrimidin-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5(8)7-3-9-4-10-6(7)2/h3-5H,8H2,1-2H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRFTFDMIONXGA-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=NC=C1[C@@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1433390.png)




![Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate hydrochloride](/img/structure/B1433398.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1433399.png)

![Methyl-(8-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride](/img/structure/B1433401.png)
![1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1433403.png)